molecular formula C13H10N2O5 B6167580 methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate CAS No. 869108-94-1

methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate

Cat. No. B6167580
CAS RN: 869108-94-1
M. Wt: 274.2
InChI Key:
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Description

Methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate is a chemical compound with the molecular formula C13H10N2O4 . It has a molecular weight of 258.23 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10N2O4/c1-19-13(16)10-4-2-9(3-5-10)12-7-6-11(8-14-12)15(17)18/h2-8H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point range of 198 - 200 degrees Celsius .

Scientific Research Applications

Methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate has been used in a variety of scientific experiments, including the synthesis of other compounds, the study of biochemical and physiological effects, and the development of new drugs. The compound has been used as a catalyst in the synthesis of other compounds, such as pyridine derivatives and benzoic acid derivatives. In addition, this compound has been used to study the biochemical and physiological effects of various drugs, as well as to develop new drugs.

Mechanism of Action

Methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. These enzymes are responsible for the metabolism of drugs, and this compound is believed to inhibit their activity by binding to them. This inhibition can lead to a decrease in the effectiveness of drugs, as well as an increase in their toxicity.
Biochemical and Physiological Effects
This compound has been studied extensively in both academic and industrial settings due to its unique properties, including its ability to act as a catalyst and its low reactivity. The compound has been used to study the biochemical and physiological effects of various drugs, as well as to develop new drugs. Studies have shown that this compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, leading to a decrease in the effectiveness of drugs. In addition, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, and has been used in the treatment of various diseases, such as diabetes and cancer.

Advantages and Limitations for Lab Experiments

Methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate has several advantages for lab experiments, including its low reactivity and its ability to act as a catalyst. These properties make this compound an ideal compound for use in the synthesis of other compounds, as well as the study of biochemical and physiological effects. However, this compound also has some limitations, such as its high cost and its potential to cause adverse effects in humans.

Future Directions

The potential uses and applications of methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate are vast, and there are many possible future directions for research. One potential future direction is the development of new drugs and treatments using this compound. In addition, further research could be done on the biochemical and physiological effects of this compound, as well as its potential to act as a catalyst in the synthesis of other compounds. Finally, further research could be done on the potential adverse effects of this compound and how to minimize them.

Synthesis Methods

Methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate can be synthesized using a variety of methods, including nitration, condensation, and esterification. The most commonly used synthesis method is nitration, which involves the reaction of nitric acid with a pyridine derivative in the presence of sulfuric acid. This reaction forms a nitro group on the pyridine ring, which is then reacted with benzoic acid to form this compound. Other methods, such as condensation and esterification, are also used to synthesize this compound, but these methods are less commonly used due to their complexity.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate involves the reaction of 5-nitropyridine-2-ol with methyl 4-hydroxybenzoate in the presence of a suitable coupling agent.", "Starting Materials": [ "5-nitropyridine-2-ol", "methyl 4-hydroxybenzoate", "coupling agent" ], "Reaction": [ "To a solution of 5-nitropyridine-2-ol (1.0 equiv) in dry dichloromethane, add the coupling agent (1.2 equiv) and stir for 10 minutes at room temperature.", "Add methyl 4-hydroxybenzoate (1.0 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction with water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the product by column chromatography using a suitable eluent to obtain pure methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate." ] }

CAS RN

869108-94-1

Molecular Formula

C13H10N2O5

Molecular Weight

274.2

Purity

95

Origin of Product

United States

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